molecular formula C9H10N2O B12930410 N,6-Dimethylbenzo[d]oxazol-2-amine

N,6-Dimethylbenzo[d]oxazol-2-amine

Cat. No.: B12930410
M. Wt: 162.19 g/mol
InChI Key: IBAOBALPYCASPY-UHFFFAOYSA-N
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Description

N,6-Dimethylbenzo[d]oxazol-2-amine is a heterocyclic compound featuring a benzoxazole core with methyl substituents at the nitrogen (N-methyl) and the 6-position of the benzene ring. These compounds are notable for their biological activities, particularly in anthelmintic applications. For instance, N-methylbenzo[d]oxazol-2-amine (compound 2a) demonstrated potent activity against parasitic nematodes (e.g., Trichinella spiralis) with 10-fold lower cytotoxicity than albendazole, a standard anthelmintic drug .

The synthesis of N-alkylated benzoxazoles often employs scalable, metal-free protocols, as highlighted in , enabling efficient production of derivatives like N,6-dimethyl variants.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

N,6-dimethyl-1,3-benzoxazol-2-amine

InChI

InChI=1S/C9H10N2O/c1-6-3-4-7-8(5-6)12-9(10-2)11-7/h3-5H,1-2H3,(H,10,11)

InChI Key

IBAOBALPYCASPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)NC

Origin of Product

United States

Preparation Methods

Cyclization of o-Aminophenols with Electrophilic Cyanating Agents

One of the most effective methods to prepare 2-aminobenzoxazoles, including substituted derivatives like N,6-dimethylbenzo[d]oxazol-2-amine, is the cyclization of o-aminophenols with electrophilic cyanating agents such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of Lewis acids (e.g., BF3·Et2O). This method is notable for its mild conditions, good yields, and use of nonhazardous reagents.

  • Reaction conditions:

    • o-Aminophenol (0.9 mmol)
    • NCTS (1.5 equiv)
    • BF3·Et2O (2 equiv)
    • Solvent: 1,4-dioxane (5 mL)
    • Reflux for 25–30 hours
  • Mechanism:
    Lewis acid activates the cyano group of NCTS, facilitating nucleophilic attack by the amino group of o-aminophenol, followed by intramolecular cyclization via the hydroxy group to form the benzoxazole ring.

  • Yields:
    This method typically affords 2-aminobenzoxazoles in good to excellent yields (often >80%).

This approach is broadly applicable to various substituted aminophenols, enabling the synthesis of derivatives such as 6-methyl substituted benzoxazoles, which can be further functionalized to N,N-dimethyl derivatives.

N,N-Dimethylation of Benzo[d]oxazol-2-amine

Catalytic N-Dimethylation Using Formaldehyde and Hydrogen

The N,N-dimethylation of primary amines, including benzo[d]oxazol-2-amine derivatives, can be efficiently achieved via catalytic reductive amination using formaldehyde and hydrogen gas in the presence of a suitable catalyst (e.g., Ru-based catalysts).

  • Experimental setup:

    • Stainless steel autoclave with magnetic stirring
    • Substrate: 0.5 mmol of benzo[d]oxazol-2-amine
    • Formaldehyde: 3 mmol
    • Catalyst: 10 mg Ru-based catalyst
    • Solvent: Methanol (5 mL)
    • Hydrogen pressure: 2.5 MPa
    • Temperature: Controlled heating to target temperature (e.g., 80–120 °C)
    • Reaction time: Several hours (varies with conditions)
  • Procedure:
    The reaction mixture is sealed and purged with hydrogen, then pressurized and heated with stirring. After completion, the catalyst is recovered and the product is isolated by filtration and solvent removal.

  • Analysis:
    Products are characterized by GC-MS and ^1H NMR spectroscopy, with yields determined by GC using internal standards.

This method provides a clean, efficient route to tertiary amines such as N,N-dimethylbenzo[d]oxazol-2-amine with high selectivity and good yields.

Alternative Synthetic Routes: Smiles Rearrangement

Another synthetic approach involves the Smiles rearrangement of benzoxazole-2-thiol derivatives activated with chloroacetyl chloride, followed by reaction with amines to yield N-substituted benzoxazoles.

  • Key steps:

    • Activation of benzoxazole-2-thiol with chloroacetyl chloride in the presence of base (e.g., Cs2CO3) in DMF
    • Subsequent nucleophilic substitution with amines under reflux conditions
    • Purification by column chromatography
  • Advantages:

    • Allows introduction of various N-substituents, including N,N-dimethyl groups
    • Uses inexpensive and nontoxic starting materials
    • Yields typically range from moderate to high (50–90%) depending on substituents and conditions.

Summary Table of Preparation Methods for this compound

Method Key Reagents & Conditions Yield (%) Notes
Cyclization of o-aminophenol with NCTS + BF3·Et2O o-Aminophenol, NCTS, BF3·Et2O, 1,4-dioxane, reflux 25–30 h 80–90 Efficient for benzo[d]oxazole core formation
Catalytic N,N-Dimethylation Benzo[d]oxazol-2-amine, formaldehyde, Ru catalyst, H2, MeOH, 2.5 MPa, 80–120 °C 70–90 High selectivity for tertiary amine formation
Smiles Rearrangement Benzoxazole-2-thiol, chloroacetyl chloride, amines, Cs2CO3, DMF, reflux 50–85 Versatile for N-substituted derivatives

Detailed Research Findings and Characterization

  • Physical properties:
    N,N-dimethylbenzo[d]oxazol-2-amine is typically isolated as a solid with melting points around 87–88 °C and characteristic Rf values in petroleum ether/ethyl acetate systems (e.g., Rf ~0.51).

  • Spectroscopic data:

    • ^1H NMR (400 MHz, CDCl3): Aromatic protons appear between δ 6.9–7.3 ppm; N,N-dimethyl protons as singlet near δ 3.18 ppm (6H).
    • ^13C NMR: Signals consistent with benzo[d]oxazole carbons and methyl carbons (~37.7 ppm).
    • HRMS confirms molecular ion peaks matching calculated masses for C9H11N2O (M+H)+.
  • Catalyst recycling and reaction optimization: Ru catalysts used in N-dimethylation can be recovered and reused after washing and freeze-drying, maintaining catalytic activity over multiple cycles.

Chemical Reactions Analysis

Types of Reactions: N,6-Dimethylbenzo[d]oxazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzoxazoles, which can be further functionalized for specific applications .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Properties
Research indicates that compounds within the benzoxazole class, including N,6-Dimethylbenzo[d]oxazol-2-amine, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anti-inflammatory Effects
this compound has been investigated for its anti-inflammatory properties. It has shown promise in reducing inflammation in cellular models, which could lead to therapeutic applications in treating inflammatory diseases such as arthritis and colitis .

Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of benzo[d]oxazole derivatives against β-amyloid-induced toxicity in neuronal cells. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease .

Biological Research Applications

Enzyme Inhibition
this compound has been evaluated for its ability to inhibit various enzymes, including proteases and cholinesterases. These properties are crucial for developing drugs targeting diseases such as Alzheimer's and certain cancers .

Positron Emission Tomography Probes
The compound's structure allows it to serve as a positron emission tomography (PET) probe, facilitating imaging in biological research. This application is significant for studying metabolic processes and disease progression in vivo .

Materials Science Applications

Organic Electronics
Benzoxazole derivatives, including this compound, have been explored for their potential use in organic electronic materials due to their favorable electronic properties. These materials can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.

Polymer Chemistry
The incorporation of benzoxazole units into polymer matrices has been studied to enhance thermal stability and mechanical properties. Such modifications can lead to the development of advanced materials with applications in coatings and composites .

Case Studies

Case Study 1: Antimicrobial Activity
A study conducted on various benzoxazole derivatives demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound was effective at low concentrations, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Neuroprotective Effects
In vitro studies using PC12 cells exposed to β-amyloid showed that treatment with this compound reduced cell death significantly compared to untreated controls. This suggests its potential role in neuroprotection and warrants further investigation in animal models .

Mechanism of Action

The mechanism of action of N,6-Dimethylbenzo[d]oxazol-2-amine involves its interaction with specific molecular targets. Studies have shown that it can bind to enzymes and receptors, modulating their activity. For example, it has been found to interact with tubulin and glutamate-gated channels, affecting cellular processes like cell division and neurotransmission . The compound’s effects on metabolic pathways, such as purine and pyrimidine metabolism, have also been documented .

Comparison with Similar Compounds

Structural and Functional Variations

Key structural analogs differ in substituents at the nitrogen or benzene ring (positions 4, 5, 6), altering physicochemical properties and biological activities. Below is a comparative analysis:

Substituent Effects on Activity

  • N-Alkylation : Methylation at nitrogen (e.g., N-methyl) reduces cytotoxicity while retaining or enhancing anthelmintic activity . Conversely, bulkier N-aryl groups (e.g., 4-nitrophenyl) shift activity toward anti-inflammatory applications .
  • Methyl groups: Improve lipophilicity, aiding membrane penetration in parasitic infections .

Benzoxazole vs. Benzothiazole Analogs

Replacing the oxygen atom in benzoxazoles with sulfur (yielding benzothiazoles) significantly impacts bioactivity:

  • Benzoxazoles : Preferentially target helminths and inflammatory pathways .
  • Benzothiazoles : Exhibit varied roles, such as in diabetes inhibition () or cancer therapy (), but may lack efficacy in specific bacterial models .

Key Research Findings

  • Anthelmintic Lead Compound : N-Methylbenzo[d]oxazol-2-amine is a promising anthelmintic candidate with a high therapeutic index .
  • Synthetic Advancements : Scalable, metal-free methods enable efficient production of N-alkylated benzoxazoles, addressing previous synthetic challenges .

Q & A

How can the synthesis of N,6-Dimethylbenzo[d]oxazol-2-amine be optimized for higher yields?

Level: Basic
Methodological Answer:
Optimization involves solvent selection, catalyst use, and reaction time. For benzoxazole derivatives, water-mediated synthesis under reflux with catalysts like Zn(OAc)₂ improves yields (e.g., 69% yield in Probe 1 synthesis via DMF reflux under nitrogen) . Microwave-assisted methods (e.g., 158–160°C for substituted derivatives) reduce reaction times and enhance purity . Column chromatography (hexane/EtOAc gradients) is critical for isolating pure products .

What spectroscopic techniques are essential for characterizing this compound and its derivatives?

Level: Basic
Methodological Answer:

  • 1H/13C NMR : Assign aromatic protons (δ 7.90–6.99 ppm) and methyl groups (δ 2.50–2.98 ppm) . Use deuterated solvents (CD₃COCD₃, DMSO-d₆) to resolve splitting patterns.
  • HRMS (ESI-TOF) : Confirm molecular ion peaks (e.g., [M+H]+ 253.1335 calculated vs. 253.1329 observed) .
  • IR Spectroscopy : Identify NH stretches (~2927 cm⁻¹) and C=N/C-O vibrations (1643–1188 cm⁻¹) .

How does the substitution pattern on the benzoxazole ring influence biological activity?

Level: Advanced
Methodological Answer:
Substituents modulate hydrogen bonding and hydrophobic interactions. For example:

  • N-Methyl groups enhance anthelmintic activity by improving membrane permeability .
  • Halogenation (e.g., 6-bromo derivatives) : Increases binding affinity in kinase inhibitors (e.g., −30.828 kcal/mol binding energy for INK 128) .
  • Phenyl substituents : Improve anticancer efficacy by stabilizing π-π stacking in TRIM24 bromodomain inhibitors .

How can researchers resolve discrepancies in NMR data for structurally similar derivatives?

Level: Advanced
Methodological Answer:
Contradictions arise from solvent effects or substituent electronic environments. For example:

  • Solvent-dependent shifts : Compare spectra in CD₃COCD₃ vs. DMSO-d₆ (e.g., NH proton at δ 2.98 ppm in CD₃COCD₃ vs. δ 5.22 ppm in DMSO-d₆ ).
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .
  • Crystallography : Validate structures when spectral ambiguity persists .

What computational methods predict the binding affinity of this compound derivatives?

Level: Advanced
Methodological Answer:

  • Molecular Docking (PyRx, AutoDock) : Screen against targets like PI3Kα using energy minimization (UFF force field) .
  • MD Simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns trajectories for TRIM24 inhibitors) .
  • QSAR Models : Corrogate substituent effects with IC₅₀ values from bioassays .

What purification strategies are effective for isolating this compound post-synthesis?

Level: Basic
Methodological Answer:

  • Column Chromatography : Use silica gel with hexane/EtOAc (3:1) gradients to separate polar byproducts .
  • Recrystallization : Ethanol or chloroform recrystallization improves purity for solid derivatives (e.g., mp 135–138°C ).
  • HPLC : Resolve isomers in complex mixtures (e.g., 4-fluoro vs. 6-nitro derivatives) .

How can researchers design analogs to improve pharmacokinetic properties?

Level: Advanced
Methodological Answer:

  • LogP Optimization : Introduce trifluoromethyl groups (e.g., C₁₀H₇F₃N₂O derivatives) to balance lipophilicity and solubility .
  • Pro-drug Strategies : Mask NH groups with acetyl moieties to enhance oral bioavailability .
  • Metabolic Stability : Replace labile methyl groups with deuterated analogs (e.g., CD₃ for CH₃) .

What side reactions occur during benzoxazole synthesis, and how are they mitigated?

Level: Basic
Methodological Answer:

  • Oxazole Ring Opening : Minimize by avoiding strong acids (use glacial acetic acid catalysis instead) .
  • Dimerization : Control stoichiometry (1:1 molar ratios of amines and carbonyl precursors) .
  • Byproduct Formation : Monitor via TLC and quench reactions at 70–80% conversion .

How is target engagement validated in biological assays for this compound?

Level: Advanced
Methodological Answer:

  • SPR/BLI : Quantify binding kinetics (ka/kd) for PI3Kα or TRIM24 .
  • Gene Knockdown (siRNA) : Correlate reduced target expression with efficacy loss (e.g., IL-6/IL-1β mRNA modulation) .
  • In Vivo Xenografts : Validate antitumor activity (e.g., 50 mg/kg dosing in murine models ).

How is HRMS data interpreted to confirm structural identity?

Level: Advanced
Methodological Answer:

  • Isotopic Patterns : Match [M+H]+ or [M–H]⁻ peaks with theoretical values (e.g., 253.1335 vs. 253.1329 ).
  • Fragmentation Pathways : Identify diagnostic ions (e.g., loss of CH₃ groups at m/z 238 ).
  • High-Resolution Calibration : Use internal standards (e.g., LockSpray™) for <5 ppm error .

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